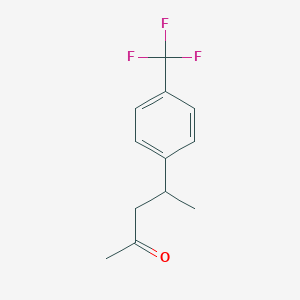

4-(4-(Trifluoromethyl)phenyl)pentan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13F3O |

|---|---|

Molecular Weight |

230.23 g/mol |

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]pentan-2-one |

InChI |

InChI=1S/C12H13F3O/c1-8(7-9(2)16)10-3-5-11(6-4-10)12(13,14)15/h3-6,8H,7H2,1-2H3 |

InChI Key |

RPFCNBLAYZFQQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)C1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Contextualization of Trifluoromethylated Ketones in Synthetic Methodologies

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physical, chemical, and biological properties. chemsrc.com Trifluoromethylated ketones, in particular, are valuable synthetic intermediates and target molecules in their own right.

Properties and Reactivity: The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group. This makes trifluoromethyl ketones valuable as synthons in the construction of more complex fluorinated molecules. google.com

Synthesis: The preparation of trifluoromethyl ketones has been a subject of extensive research, leading to a variety of synthetic methods. These can be broadly categorized as:

Trifluoromethylation of Carbonyl Compounds: This involves the direct introduction of a trifluoromethyl group to a ketone or its precursor. Reagents such as trifluoroiodomethane (CF3I) in the presence of a radical initiator or organometallic reagents like trifluoromethyl copper(I) are employed. wikipedia.org

Oxidation of Trifluoromethylated Alcohols: Secondary alcohols containing a trifluoromethyl group can be oxidized to the corresponding ketones using standard oxidizing agents.

Reactions with Trifluoroacetic Acid Derivatives: Carboxylic acids and their derivatives can be converted to trifluoromethyl ketones through reactions with reagents like trifluoroacetic anhydride. google.com

Catalytic Methods: Modern synthetic chemistry has seen the development of catalytic approaches, such as palladium-catalyzed cross-coupling reactions of aryl trifluoroacetates with organoboron compounds, to afford aryl trifluoromethyl ketones. wikipedia.org

These methodologies provide chemists with a versatile toolbox for accessing a wide range of trifluoromethylated ketone structures.

Significance of Aryl Substituted Ketone Scaffolds in Organic Transformations

Aryl-substituted ketones are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. Their utility stems from the reactivity of both the carbonyl group and the aryl ring, allowing for a multitude of chemical transformations.

Versatile Intermediates: The carbonyl group in aryl-substituted ketones can undergo a wide range of reactions, including nucleophilic addition, reduction to alcohols, and conversion to imines and other derivatives. The adjacent aryl ring can be functionalized through electrophilic aromatic substitution, allowing for the introduction of various substituents.

Named Reactions and Synthetic Applications: Aryl-substituted ketones are key substrates in numerous named reactions that are central to organic synthesis. For example, they are used in the Wittig reaction to form alkenes, the Baeyer-Villiger oxidation to produce esters, and various aldol (B89426) and Claisen condensation reactions to form carbon-carbon bonds.

The combination of the aryl and ketone functionalities provides a robust platform for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.

Rationale for Dedicated Academic Investigation of 4 4 Trifluoromethyl Phenyl Pentan 2 One

Retrosynthetic Analysis and Strategic Disconnections of the Core Structure

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnections focus on the formation of the carbon-carbon bonds that constitute the pentan-2-one skeleton and its attachment to the trifluoromethylphenyl ring.

Key retrosynthetic disconnections for the target molecule include:

C-C bond disconnection between the aryl ring and the pentanone side chain: This is a common strategy that leads back to a (4-trifluoromethyl)phenyl component and a five-carbon chain. This disconnection suggests synthetic routes such as Friedel-Crafts reactions.

C-C bond disconnection within the pentanone chain: Breaking the bond between the carbonyl carbon and the adjacent carbon, or between the alpha and beta carbons, can lead to simpler precursors that can be joined through alkylation or acylation reactions.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Approaches to Aryl Pentan-2-one Synthesis

Classical methods for synthesizing aryl pentan-2-ones often involve well-established reactions that are robust and widely applicable.

Friedel-Crafts acylation is a powerful method for forming a new carbon-carbon bond between an aromatic ring and an acyl group. wikipedia.orgmasterorganicchemistry.com In this approach, 4-(trifluoromethyl)benzene can be reacted with an appropriate acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

The reaction proceeds via the formation of a reactive acylium ion, which then undergoes electrophilic aromatic substitution onto the trifluoromethyl-substituted benzene ring. khanacademy.org The trifluoromethyl group is deactivating, which can make the reaction more challenging compared to reactions with activated benzene rings. nih.gov However, the reaction can still proceed to give the desired product. nih.gov

A potential acylating agent for this synthesis would be pentanoyl chloride or pentanoic anhydride. The reaction would typically be carried out in an inert solvent.

Table 1: Key Reagents in Friedel-Crafts Acylation

| Reagent | Role |

| 4-(Trifluoromethyl)benzene | Aromatic Substrate |

| Pentanoyl Chloride | Acylating Agent |

| Aluminum Chloride | Lewis Acid Catalyst |

| Inert Solvent | Reaction Medium |

Organometallic reagents, such as Grignard reagents, provide a versatile route to the formation of carbon-carbon bonds. mt.comlibretexts.org A plausible Grignard-based synthesis would involve the reaction of a Grignard reagent derived from a (4-trifluoromethyl)phenyl halide with a suitable electrophile containing the pentan-2-one skeleton.

For instance, 4-(trifluoromethyl)phenylmagnesium bromide could be prepared by reacting 4-bromobenzotrifluoride with magnesium metal in an ether solvent. libretexts.org This Grignard reagent can then be reacted with a precursor to the pentan-2-one side chain.

A related approach involves the use of organolithium reagents, which can be prepared in a similar manner to Grignard reagents and often exhibit complementary reactivity. youtube.com

Table 2: Steps in a Grignard Reagent-Mediated Synthesis

| Step | Description |

| 1 | Formation of 4-(trifluoromethyl)phenylmagnesium bromide from 4-bromobenzotrifluoride and magnesium. |

| 2 | Reaction of the Grignard reagent with a suitable pentan-2-one precursor. |

| 3 | Acidic workup to yield the final product. |

A patent describes a method for preparing 5-methoxy-1-(4-trifluoromethylphenyl)pentanone, a related compound, using a Grignard reagent. google.comchemicalbook.com This suggests the feasibility of using organometallic reagents for the synthesis of the target molecule.

Alkylation and acylation reactions offer another avenue for constructing the carbon skeleton of this compound. These methods typically involve the formation of a carbanion from a suitable precursor, which then reacts with an electrophile.

One potential starting material is 4-(trifluoromethyl)phenylacetonitrile. sigmaaldrich.comsigmaaldrich.com The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated with a strong base to form a carbanion. This carbanion can then be sequentially alkylated to build the desired pentanone side chain. Subsequent hydrolysis of the nitrile group would yield the ketone. This catalytic method has been used to alkylate various arylacetonitriles. orgsyn.org

Advanced and Stereoselective Synthetic Pathways

For applications where the chirality of the molecule is important, advanced and stereoselective synthetic methods are required.

Asymmetric catalysis allows for the synthesis of enantiomerically enriched products. nih.gov In the context of this compound, asymmetric methods could be employed to create a chiral center at the 4-position of the pentan-2-one chain.

One approach could involve an asymmetric conjugate addition reaction. For example, a prochiral α,β-unsaturated ketone could be reacted with an organometallic reagent derived from 4-(trifluoromethyl)benzene in the presence of a chiral ligand. The chiral ligand would coordinate to the metal center and control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess.

Another strategy involves the use of chiral catalysts in reactions that create the stereocenter. nih.gov For instance, an asymmetric hydrogenation or a stereoselective alkylation could be employed to introduce the chiral center with high enantioselectivity. The development of such methods is an active area of research in organic synthesis. semanticscholar.org

Nucleophilic Trifluoromethylation of Precursors

The introduction of a trifluoromethyl (CF3) group is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals due to the unique electronic properties it imparts. nih.gov Nucleophilic trifluoromethylation represents a direct approach to installing this moiety. These methods typically involve a nucleophilic "CF3-" equivalent reacting with an electrophilic precursor. For the synthesis of ketones like this compound, common precursors include esters, carboxylic acids, or acid chlorides. nih.govresearchgate.net

A prominent method involves the use of fluoroform (HCF3), a potent greenhouse gas and an inexpensive byproduct of industrial processes, as the trifluoromethyl source. nih.gov In one effective system, methyl carboxylates are transformed into trifluoromethyl ketones. beilstein-journals.org The reaction combines fluoroform with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in a solvent such as triglyme (B29127) at moderately low temperatures (e.g., -40 °C). nih.govbeilstein-journals.org This protocol is advantageous as it utilizes an economical CF3 feedstock and readily available methyl esters. beilstein-journals.org However, its applicability can be limited with esters that are prone to enolization. beilstein-journals.org

Another widely used source for nucleophilic CF3 is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often called the Ruppert-Prakash reagent. This reagent, in the presence of a fluoride (B91410) source or other activators, generates a nucleophilic trifluoromethyl species that can react with carbonyl compounds. nih.gov The reaction of TMSCF3 with esters or acyl chlorides can yield trifluoromethyl ketones. This approach is valued for its versatility and generally mild reaction conditions.

The table below summarizes common reagents used for nucleophilic trifluoromethylation to produce ketones from ester precursors.

| Reagent System | Precursor | Typical Conditions | Advantages | Limitations |

| HCF3 / KHMDS | Methyl Ester | Triglyme, -40 °C | Economical CF3 source nih.govbeilstein-journals.org | Not suitable for enolizable esters beilstein-journals.org |

| Me3SiCF3 / Initiator (e.g., F-) | Ester, Acyl Chloride | Varies with initiator | Broad substrate scope, mild conditions | Higher reagent cost compared to fluoroform |

| CF3SO2Na / Oxidant | α,β-Unsaturated Ketone | Varies | Readily available solid reagent | Indirect route for saturated ketones |

These methodologies provide a direct route to trifluoromethyl ketones, a crucial class of compounds in medicinal chemistry. nih.gov

Enantioselective Transformations Leading to Chiral this compound

The synthesis of specific enantiomers of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities. Achieving an enantioselective synthesis of chiral this compound, which possesses a stereocenter at the C4 position, requires the use of asymmetric catalytic methods.

While specific enantioselective syntheses for this exact compound are not extensively detailed in the literature, general strategies for producing chiral β-aryl ketones are well-established and applicable. One powerful approach is the asymmetric conjugate addition of an aryl nucleophile to an α,β-unsaturated ketone precursor, such as (E)-4-phenylpent-3-en-2-one, though the trifluoromethyl group would need to be on the nucleophile.

Alternatively, organocatalysis offers a robust platform for creating chiral molecules. For instance, cinchona alkaloid-based primary amines have been successfully used to catalyze enantioselective Michael/aldol (B89426) cascade reactions between α,β-unsaturated enones and 4,4,4-trifluoroacetoacetates to construct various β-CF3-cyclohexanones with high yields and excellent enantioselectivity (92-99% ee). nih.gov This demonstrates the potential of chiral organocatalysts to control stereochemistry in reactions involving trifluoromethylated building blocks.

Another strategy involves the use of chiral metal catalysts. Rhodium complexes, for example, have been employed in the highly diastereoselective and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. nih.gov Peptides have also been explored as scaffolds for developing catalysts for oxidation reactions, incorporating phenylalanine-derived trifluoromethyl ketones to generate dioxiranes for epoxidation. nih.gov

The table below outlines conceptual enantioselective strategies that could be adapted for the synthesis of chiral this compound.

| Strategy | Precursor Example | Catalyst Type | Potential Outcome |

| Asymmetric Conjugate Addition | (E)-pent-3-en-2-one | Chiral Copper or Rhodium complex with a (4-(trifluoromethyl)phenyl) nucleophile | Enantiomerically enriched product |

| Asymmetric Hydrogenation | 4-(4-(Trifluoromethyl)phenyl)pent-3-en-2-one | Chiral Ruthenium or Rhodium phosphine (B1218219) complexes | Enantioselective reduction of the C=C double bond |

| Organocatalytic Michael Addition | An enolizable ketone and a (4-(trifluoromethyl)phenyl)-containing electrophile | Chiral primary or secondary amine catalyst | Asymmetric formation of the C-C bond |

These approaches highlight the modern synthetic tools available for accessing enantiomerically pure forms of complex molecules like this compound.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to chemical synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jocpr.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. primescholars.com

In the context of synthesizing this compound, different synthetic routes would have vastly different atom economies. For example, a synthesis involving a Grignard reaction with an acyl chloride, a common method for ketone synthesis, would generate stoichiometric amounts of magnesium salts as byproducts, thus lowering the atom economy. google.com

Hypothetical Atom Economy Comparison:

Route 1 (Low Atom Economy): Wittig Reaction

Reactants: Triphenylphosphine oxide and an alkene are major byproducts.

Result: A significant portion of the reactant mass is converted to waste.

Route 2 (High Atom Economy): Catalytic Addition

Reactants: A catalyzed addition of 4-(trifluoromethyl)benzene across the double bond of pent-3-en-2-one.

Result: Theoretically, all reactant atoms could be incorporated into the final product, achieving 100% atom economy. jocpr.com

Designing synthetic pathways that maximize atom economy is crucial for developing sustainable chemical manufacturing processes. researchgate.net

Solvent-Free and Sustainable Reaction Media Investigations

Traditional organic synthesis often relies on large volumes of volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry encourages the use of more sustainable alternatives or the elimination of solvents altogether.

Solvent-free, or neat, reactions offer significant environmental benefits by reducing waste and simplifying purification procedures. mdpi.com Recent research has demonstrated the feasibility of conducting nucleophilic addition reactions under solvent- and catalyst-free conditions, driven by the unique properties of fluorinated reactants. mdpi.com Such a strategy, if applicable, could dramatically improve the green profile of the synthesis of this compound.

Water is another attractive sustainable medium for chemical reactions. psu.edu While organic compounds often have low solubility in water, specialized catalysts or reaction conditions can facilitate "on water" synthesis. mdpi.com The development of aqueous reaction systems is an active area of research aimed at making organic synthesis more environmentally friendly. psu.eduresearchgate.net

Catalyst Design for Reusability and Reduced Environmental Impact

Catalysts are fundamental to green chemistry as they allow reactions to proceed with higher efficiency and lower energy consumption. The ideal green catalyst is effective, non-toxic, and easily separable from the reaction mixture for reuse.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of recovery through simple filtration, which allows for catalyst recycling and minimizes product contamination. researchgate.net For instance, Montmorillonite K10, an inexpensive and environmentally friendly clay, has been used as a heterogeneous catalyst for the synthesis of cyclopentenone derivatives under solvent-free conditions. researchgate.net

Homogeneous Catalysts: While often highly active and selective, homogeneous catalysts can be difficult to separate from the product. Research is focused on developing methods to recover and reuse these catalysts, such as anchoring them to soluble polymers or using fluorous technologies. psu.edu

Organocatalysts: Metal-free organocatalysts are an attractive option for reducing heavy metal waste. Designing these catalysts for stability and reusability is an ongoing goal in sustainable chemistry.

The use of reusable catalysts like copper(II) triflate in water demonstrates a powerful green chemistry approach, combining a recyclable catalyst with a sustainable solvent. researchgate.net Implementing such catalytic systems in the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Chemical Transformations of the Ketone Functionality

The ketone group is a versatile functional handle, susceptible to a variety of chemical transformations. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic α-hydrogens.

The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic addition. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring enhances this electrophilicity. A range of nucleophiles, including organometallics and hydrides, can add to the carbonyl group.

For instance, analogous ketones like 4'-(trifluoromethyl)acetophenone (B133978) react efficiently with various nucleophiles. Organometallic reagents such as Grignard reagents (e.g., methylmagnesium chloride) and organozinc compounds add to the carbonyl to form tertiary alcohols after acidic workup. sigmaaldrich.com Similarly, the addition of benzylboronic acid pinacol (B44631) ester, activated by a base like DABCO, proceeds in good yields to furnish the corresponding tertiary alcohol. nih.gov

Hydride reagents are commonly used to reduce the ketone to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent provides a mild and effective method for this transformation, converting the ketone to 4-(4-(trifluoromethyl)phenyl)pentan-2-ol. rsc.orglibretexts.org The reaction proceeds via the transfer of a hydride ion to the carbonyl carbon.

Table 1: Examples of Nucleophilic Addition to Analogue Ketones Data based on reactions with 4'-(trifluoromethyl)acetophenone as a model substrate.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Methyl Grignard | MeMgCl, THF, 0°C | Tertiary Alcohol | |

| Dialkylzinc | R₂Zn, Ti(OⁱPr)₄, Chiral Ligand | Tertiary Alcohol | sigmaaldrich.com |

| Benzylboronic Ester | PhCH₂B(pin), DABCO, Toluene | Tertiary Alcohol | nih.gov |

| Hydride | NaBH₄, Ethanol | Secondary Alcohol | rsc.org |

The presence of α-hydrogens (on C1 and C3) allows this compound to form enolates under basic conditions. The protons on the methyl group (C1) are generally more accessible and less sterically hindered for deprotonation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are highly effective for the quantitative formation of the kinetic enolate at low temperatures. fishersci.com

This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. One key reaction is alkylation, where the enolate reacts with an alkyl halide in an Sₙ2 fashion to introduce a new alkyl group at the α-position. chemistrysteps.comwikipedia.org

Another important transformation is the aldol reaction. While direct self-condensation can occur, crossed or directed aldol reactions are more synthetically useful. youtube.comwikipedia.org In a directed aldol reaction, the enolate of this compound is pre-formed using LDA and then reacted with a non-enolizable aldehyde, such as benzaldehyde, to yield a β-hydroxy ketone. fishersci.comtaylorandfrancis.com

Furthermore, under specific conditions, this ketone can participate in Claisen-Schmidt condensations. This reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, typically under base catalysis (e.g., NaOH or KOH). sapub.orgscispace.com The initial β-hydroxy ketone adduct readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, also known as a chalcone. rsc.orgresearchgate.netyoutube.com

Table 2: Enolate-Based Reactions for Analogue Ketones

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Enolate Formation (Kinetic) | LDA, THF, -78°C | Lithium Enolate | fishersci.com |

| α-Alkylation | 1. LDA, THF, -78°C; 2. R-X | α-Substituted Ketone | chemistrysteps.com |

| Directed Aldol Addition | 1. LDA, THF, -78°C; 2. ArCHO; 3. H₂O workup | β-Hydroxy Ketone | fishersci.comtaylorandfrancis.com |

| Claisen-Schmidt Condensation | ArCHO, NaOH/EtOH, room temp. | α,β-Unsaturated Ketone (Chalcone) | scispace.comresearchgate.net |

Beyond reduction to an alcohol, the ketone functionality can be completely removed or oxidized to an ester. The Wolff-Kishner reduction is a classic method to convert a ketone to a methylene group (-CH₂-). mit.edu This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (H₂N-NH₂), followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol. semanticscholar.org This process would convert this compound to 2-(4-(trifluoromethyl)phenyl)pentane. The reaction is driven by the irreversible loss of nitrogen gas. mit.edu

Conversely, the Baeyer-Villiger oxidation converts ketones into esters using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). scispace.comacs.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl groups. The regioselectivity of this migration depends on the migratory aptitude of the adjacent groups. For this compound, the secondary alkyl group (the C3-pentyl fragment) has a higher migratory aptitude than the methyl group (C1). Therefore, the expected product of the Baeyer-Villiger oxidation would be 1-(4-(trifluoromethyl)phenyl)propyl acetate. acs.org

Reactivity of the Trifluoromethyl Substituent

The trifluoromethyl group is known for its high stability, stemming from the strength of the carbon-fluorine bonds. acs.org It is generally resistant to many chemical transformations, but under specific conditions, it can undergo reaction. acs.org

Direct nucleophilic substitution of a fluorine atom on the trifluoromethyl group is extremely challenging and not a common reaction pathway due to the strong C-F bonds and the deactivating effect on the carbon atom. acs.orgnih.gov However, the entire -CF₃ group can sometimes act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions if the aromatic ring is sufficiently activated by other strong electron-withdrawing groups. acs.org In the case of this compound, the ketone is not activating enough to facilitate such a reaction under typical SₙAr conditions.

Hydrolysis of the trifluoromethyl group to a carboxylic acid (-COOH) is possible but requires harsh conditions, such as treatment with fuming sulfuric acid. acs.orgrsc.org This transformation proceeds through the formation of a difluorocarbocation intermediate.

Defluorination of the trifluoromethyl group offers a pathway to access difluoromethyl (-CF₂H) and monofluoromethyl (-CH₂F) analogues, which are of significant interest in medicinal chemistry. rsc.org Hydrodefluorination (HDF), the replacement of a fluorine atom with hydrogen, can be achieved through various reductive methods.

Recent advances have demonstrated that trifluoromethyl ketones can undergo electrochemical hydrodefluorination. researchgate.net This single-step reaction can convert the -COCF₃ moiety into a -COCF₂H group under non-protic conditions using a sacrificial anode and a masked proton source. researchgate.net Photoredox catalysis has also emerged as a powerful tool for the selective hydrodefluorination of trifluoromethylarenes, often using a photosensitizer, a hydrogen atom donor, and visible light. rsc.org These methods provide a milder alternative to traditional, harsh reductive processes.

Fluorine atom exchange processes on a benzotrifluoride (B45747) are less common. Studies have shown that reaction with atomic fluorine, generated in a plasma, can lead to monofluorination on the aromatic ring rather than exchange on the CF₃ group itself, highlighting the stability of the trifluoromethyl substituent.

Aromatic Ring Functionalization and Transformations

Functionalization of the phenyl moiety in this compound is governed by the principles of electrophilic aromatic substitution and can be further diversified using modern metal-catalyzed cross-coupling techniques.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The outcome of such reactions on a substituted benzene ring is determined by the electronic nature of the substituents already present, which affect both the reaction rate and the position of the incoming electrophile (regioselectivity). chemistrytalk.orglibretexts.org

In this compound, the phenyl ring is substituted with two groups in a para (1,4) arrangement:

Trifluoromethyl group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a powerful negative inductive effect). Consequently, it deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene. fiveable.meyoutube.com It is known to be a meta-directing group. fiveable.me

4-Pentan-2-one group (-CH(CH₃)CH₂C(O)CH₃): This is a secondary alkyl substituent attached to the ring. Alkyl groups are generally weakly electron-donating through induction and hyperconjugation. libretexts.org Therefore, this group is considered an activating group (relative to hydrogen) and is ortho, para-directing. organicchemistrytutor.com

Interactive Table 1: Predicted Directing Effects and Reactivity for Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence | Predicted Outcome for SEAr |

| -CF₃ | Strongly Electron-Withdrawing (-I) | Strongly Deactivating | meta-director | Directs incoming electrophiles to positions 3 and 5. |

| -CH(CH₃)CH₂C(O)CH₃ | Weakly Electron-Donating (+I) | Weakly Activating | ortho, para-director | Directs incoming electrophiles to positions 2 and 6. |

| Combined Effect | Overall Deactivated Ring | Slower than Benzene | ortho to alkyl, meta to -CF₃ | Substitution occurs at positions 2, 3, 5, and 6, with a strong preference for 2 and 6. |

Typical electrophilic aromatic substitution reactions that could be applied include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃), which would yield the corresponding substituted derivatives, primarily at the positions ortho to the alkyl chain. researchgate.netrushim.ru

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, often with high selectivity and functional group tolerance. thermofisher.com For a molecule like this compound, these reactions would typically be employed after an initial functionalization step, such as halogenation of the aromatic ring, to introduce a suitable reaction handle (e.g., a bromine or iodine atom).

The trifluoromethylphenyl motif is frequently used in substrates for various palladium-catalyzed coupling reactions, demonstrating its stability under typical reaction conditions. nih.gov Key examples of cross-coupling reactions that could be used to diversify a halogenated derivative of this compound include:

Suzuki-Miyaura Coupling: This reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org A brominated derivative of the title compound could react with various aryl or vinyl boronic acids to form biaryl structures or introduce unsaturated side chains.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It would be a key method for introducing nitrogen-containing functional groups onto the aromatic ring.

Heck Coupling: This reaction forms a substituted alkene by coupling an aryl halide with an alkene under palladium catalysis.

The utility of trifluoromethyl-substituted aryl halides in these transformations is well-documented. For instance, 1-bromo-4-(trifluoromethoxy)benzene, a structurally related compound, readily participates in Suzuki-Miyaura couplings with high yields.

Interactive Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions for Aryl Halide Diversification

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl-Br + R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(aryl)-C(R) |

| Buchwald-Hartwig | Aryl-Br + R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | C(aryl)-N(R₂) |

| Heck Coupling | Aryl-Br + Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | C(aryl)-C(alkene) |

| Sonogashira Coupling | Aryl-Br + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(aryl)-C(alkyne) |

Elucidation of Reaction Mechanisms and Kinetics

Understanding the detailed mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific studies on this molecule are lacking, the mechanistic pathways for the primary transformations of its aromatic ring are well-established.

Electrophilic Aromatic Substitution (SEAr): The mechanism proceeds in two principal steps. masterorganicchemistry.com

Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The result is a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. wikipedia.org For this compound, attack at the position ortho to the alkyl group yields a more stable σ-complex because the positive charge can be delocalized onto the carbon bearing the electron-donating alkyl group.

Deprotonation and Re-aromatization: A weak base removes a proton from the sp³-hybridized carbon of the σ-complex. This is a fast step that restores the aromatic π-system, leading to the final substituted product. masterorganicchemistry.com

Palladium-Catalyzed Suzuki-Miyaura Coupling: The catalytic cycle for this reaction is generally understood to involve three main stages. wikipedia.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a brominated derivative of the title compound), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle. libretexts.orgwikipedia.org

Transmetalation: The organic group from the organoboron reagent (activated by a base to form a boronate complex) is transferred to the palladium center, displacing the halide. wikipedia.orgchemrxiv.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.org

Kinetic studies provide quantitative data on reaction rates and help identify the factors that control them. For the electrophilic substitution of this compound, the primary rate determinant is the nucleophilicity of the aromatic ring.

The rate of SEAr is highly sensitive to the electronic effects of the substituents. fiveable.me The presence of the strongly deactivating -CF₃ group significantly reduces the electron density of the ring, which in turn increases the activation energy for the formation of the σ-complex. youtube.com Consequently, the reaction rate for electrophilic substitution on this compound is expected to be substantially lower than that of benzene or toluene. Kinetic experiments would likely show a first-order dependence on both the aromatic substrate and the electrophile concentration, consistent with the accepted mechanism where the formation of the σ-complex is the rate-determining step. egyankosh.ac.in

Interactive Table 3: Conceptual Relative Rates of Nitration

| Substrate | Key Substituent(s) | Electronic Effect | Expected Relative Rate (krel) |

| Benzene | -H | Neutral | 1 |

| Toluene | -CH₃ | Activating | ~25 |

| Trifluoromethylbenzene | -CF₃ | Strongly Deactivating | ~6 x 10⁻⁵ |

| This compound | -CF₃, -Alkyl | Strongly Deactivating (Overall) | < 1 (Significantly slower than benzene) |

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction and to probe mechanistic details, particularly the rate-determining step, via the kinetic isotope effect (KIE). wikipedia.orgresearchgate.net

In the context of electrophilic aromatic substitution, a primary KIE is expected if the C-H bond is broken during the rate-determining step. youtube.com For most SEAr reactions, such as nitration and halogenation, replacing the ring hydrogens with deuterium (B1214612) (C₆H₆ vs. C₆D₆) results in no significant change in the reaction rate (kH/kD ≈ 1). stackexchange.commsudenver.edu This observation is key evidence that the C-H bond is broken in a fast step after the slow, rate-determining formation of the σ-complex. youtube.com

However, for certain reversible SEAr reactions like sulfonation, a significant KIE (kH/kD > 1) can be observed under specific conditions. egyankosh.ac.instackexchange.com This indicates that the deprotonation step has become at least partially rate-limiting. A hypothetical experiment on a deuterated version of this compound could confirm whether its substitution follows the typical mechanistic pathway.

In metal-catalyzed cross-coupling, isotopic labeling can be used to elucidate the stereochemistry and mechanism of individual steps like transmetalation and reductive elimination. nih.gov For example, using a substrate with a specific ¹³C label can help track the carbon atom's journey through the catalytic cycle and confirm that it ends up in the expected position in the final product. chemrxiv.org

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) techniques are essential for assembling the complete molecular structure by revealing through-bond correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For 4-(4-(trifluoromethyl)phenyl)pentan-2-one, a COSY spectrum would be expected to show a key correlation between the proton at the C4 position (H4) and the protons of the adjacent methylene (B1212753) group (H3) and the methyl group (H5). Additionally, the methylene protons (H3) would show a correlation to the methine proton (H4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹JCH). scribd.com It is a powerful tool for assigning carbon resonances. Each protonated carbon in the molecule would give a cross-peak corresponding to its attached proton(s). For example, the signal for the C1 methyl protons would correlate with the C1 carbon signal, and the aromatic protons would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.eduscribd.com This is crucial for connecting molecular fragments and identifying quaternary (non-protonated) carbons. Key expected HMBC correlations for this compound would include:

The protons of the C1 methyl group showing a correlation to the C2 carbonyl carbon.

The methylene protons (H3) correlating to the C2 carbonyl carbon and the C4 methine carbon.

The methine proton (H4) showing correlations to the aromatic carbons C1' and C2'/C6'.

The aromatic protons showing correlations to the quaternary carbons (C4' and the CF₃-bearing C1').

The combination of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected COSY Correlations (with H at position) | Expected Key HMBC Correlations (from H at position) |

|---|---|---|---|---|

| 1 (CH₃) | ~2.1 | ~30 | - | C2 |

| 2 (C=O) | - | ~208 | - | - |

| 3 (CH₂) | ~2.8 | ~50 | H4 | C2, C4, C5 |

| 4 (CH) | ~3.4 | ~35 | H3, H5 | C2', C6', C5 |

| 5 (CH₃) | ~1.3 | ~22 | H4 | C3, C4 |

| 1' (Ar-C) | - | ~145 | - | - |

| 2', 6' (Ar-CH) | ~7.4 | ~128 | H3', H5' | C4, C4', CF₃ |

| 3', 5' (Ar-CH) | ~7.6 | ~126 | H2', H6' | C1', C4' |

| 4' (Ar-C) | - | ~130 (q) | - | - |

Note: Predicted chemical shifts are estimates based on typical values for similar structural motifs and may vary depending on solvent and experimental conditions. (q) denotes a quaternary carbon.

Fluorine-19 NMR for Trifluoromethyl Group Analysis

Fluorine-19 (¹⁹F) is a highly sensitive nucleus (100% natural abundance, spin I=½) with a large chemical shift range, making ¹⁹F NMR an excellent technique for analyzing fluorinated compounds. alfa-chemistry.com The chemical shift of a fluorine nucleus is extremely sensitive to its local electronic environment. dovepress.com

For this compound, the ¹⁹F NMR spectrum would be expected to show a single, sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift for a CF₃ group attached to an aromatic ring typically appears in the range of -60 to -65 ppm (relative to CFCl₃ at 0 ppm). rsc.orgucsb.edu The precise chemical shift can provide information about the electronic effects of the rest of the molecule on the phenyl ring. Any coupling to the aromatic protons (typically ⁴JHF or ⁵JHF) would likely be small and might only be resolved with high-resolution instrumentation.

Solid-State NMR Applications (if applicable to crystal forms)

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid phase. If this compound can be prepared as a stable crystalline solid, ssNMR could provide valuable information that is inaccessible from solution-state NMR. This includes insights into crystal packing, the presence of different polymorphs (distinct crystalline forms), and the conformation of the molecule in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C and ¹⁹F spectra of the solid material.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). measurlabs.comlibretexts.org This precision allows for the determination of a compound's elemental composition from its exact mass, as the masses of individual atoms are not integers (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu). libretexts.orglibretexts.org HRMS can readily distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov

For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₃F₃O. The calculated exact mass for the protonated molecule ([M+H]⁺) would be compared to the experimentally measured value.

Table 2: Exact Mass Calculation for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₂H₁₃F₃O | 230.09185 |

Calculations are based on the most abundant isotopes: ¹²C=12.00000, ¹H=1.00783, ¹⁹F=18.99840, ¹⁶O=15.99491.

Fragmentation Pathway Delineation

In mass spectrometry, the molecular ion (M⁺·) is often energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments provides a roadmap to the molecule's structure. For ketones, a primary fragmentation mechanism is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. ochemacademy.comjove.comyoutube.com

For this compound, two main alpha-cleavage pathways are possible:

Loss of a methyl radical (·CH₃): Cleavage of the C1-C2 bond would result in a resonance-stabilized acylium ion with m/z 215.

Loss of the C₄H₈-Ar-CF₃ radical: Cleavage of the C2-C3 bond would result in the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak for methyl ketones. chemguide.co.ukyoutube.com

Another significant fragmentation pathway involves the cleavage of the C3-C4 bond, which would generate a stable benzylic carbocation at m/z 159. This fragment, [M-C₃H₅O]⁺, would be stabilized by the electron-withdrawing trifluoromethylphenyl group. Further fragmentation of the aromatic ring could also occur. whitman.edu

Table 3: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| m/z | Proposed Ion Formula | Proposed Structure/Origin |

|---|---|---|

| 230 | [C₁₂H₁₃F₃O]⁺· | Molecular Ion (M⁺·) |

| 215 | [C₁₁H₁₀F₃O]⁺ | [M - CH₃]⁺ via alpha-cleavage |

| 159 | [C₉H₈F₃]⁺ | [M - C₃H₅O]⁺ via C-C cleavage, forming a stable benzylic cation |

| 145 | [C₈H₄F₃]⁺ | [4-(trifluoromethyl)phenyl]C≡CH⁺, from further fragmentation |

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. walshmedicalmedia.com By measuring the absorption or scattering of light corresponding to the vibrational frequencies of specific bonds, a unique spectral fingerprint of the compound is obtained. nih.gov For this compound, the spectra would be dominated by characteristic vibrations of the ketone, the trifluoromethyl group, the aromatic ring, and aliphatic C-H bonds.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending, rocking). Key absorptions expected for the title compound include a strong, sharp peak for the carbonyl (C=O) group of the ketone, typically seen in the 1680-1720 cm⁻¹ region. nih.gov The carbon-fluorine bonds of the trifluoromethyl (CF₃) group exhibit strong, characteristic stretching vibrations, usually found in the 1100-1350 cm⁻¹ range. Aromatic C=C stretching vibrations from the phenyl ring are expected between 1400 and 1600 cm⁻¹. mdpi.com Aliphatic C-H stretching from the pentanone backbone would appear in the 2860–3000 cm⁻¹ region. scifiniti.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It measures the inelastic scattering of monochromatic light. While the C=O stretch is also strong in Raman, aromatic ring vibrations are often particularly prominent. researchgate.net The "ring breathing" mode of the substituted phenyl ring, a uniform expansion and contraction of the ring, gives a characteristic signal. researchgate.net

The combination of IR and Raman spectroscopy allows for a comprehensive assignment of the vibrational modes of the molecule, confirming the presence of all key functional groups. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (Ketone) | Stretching | 1680 - 1720 | IR (Strong), Raman (Strong) |

| C-F (Trifluoromethyl) | Stretching | 1100 - 1350 | IR (Strong) |

| C=C (Aromatic) | Stretching | 1400 - 1600 | IR, Raman |

| C-H (Aromatic) | Stretching | 3000 - 3100 | IR, Raman |

| C-H (Aliphatic) | Stretching | 2860 - 3000 | IR, Raman |

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional structure of a crystalline compound. It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which is a chiral molecule, single-crystal X-ray diffraction would be the gold standard for assigning the R and S configurations of its enantiomers.

The technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. mdpi.com This analysis reveals the molecule's conformation in the solid state and the nature of intermolecular interactions, such as hydrogen bonding or π–π stacking, that dictate the crystal packing. mdpi.com

While specific crystallographic data for this compound is not available in the cited literature, analysis of structurally related compounds demonstrates the type of information that would be obtained. mdpi.comresearchgate.net This typically includes the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters. mdpi.comresearchgate.net

Table 2: Example of Crystallographic Data Obtainable from X-ray Analysis (based on related compounds)

| Parameter | Example Data | Description |

| Chemical Formula | C₁₂H₁₃F₃O | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The shape of the unit cell. researchgate.net |

| Space Group | P2₁/c | The set of symmetry operations for the unit cell. researchgate.net |

| a (Å) | 12.902 | Unit cell dimension. researchgate.net |

| b (Å) | 5.144 | Unit cell dimension. researchgate.net |

| c (Å) | 20.513 | Unit cell dimension. researchgate.net |

| β (°) | 91.67 | Unit cell angle. researchgate.net |

| Volume (ų) | 1360.7 | The volume of the unit cell. researchgate.net |

| Z | 4 | The number of molecules in the unit cell. researchgate.net |

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatography is an essential tool for separating mixtures and assessing the purity of chemical compounds. For a chiral substance like this compound, specific chromatographic methods are required to separate its stereoisomers and determine its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. shimadzu.com To separate the R- and S-enantiomers of this compound, a chiral stationary phase (CSP) is employed. nih.gov These phases are themselves chiral and interact differently with each enantiomer, leading to different retention times and, thus, separation. researchgate.net

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including those with aromatic and ketone functionalities. nih.govmdpi.com Columns like Chiralpak® and Chiralcel® are common choices. mdpi.comrsc.org The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.net The precise ratio of these solvents is optimized to achieve the best resolution between the enantiomeric peaks. rsc.org

Table 3: Representative Chiral HPLC Method Parameters for Enantiomer Separation

| Parameter | Typical Condition | Purpose |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP | Provides chiral recognition for separation. researchgate.net |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) | Elutes the compound from the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | Quantifies the amount of each enantiomer. |

| Injection Volume | 10 µL | The amount of sample introduced for analysis. |

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. nih.gov Given its ketone structure, this compound is expected to be amenable to GC analysis. The method is primarily used to determine the presence of any residual starting materials, by-products, or solvent impurities from the synthesis process.

In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas (like helium) through a capillary column. nih.gov The column, often coated with a stationary phase like 5% phenyl polysiloxane, separates components based on their boiling points and interactions with the phase. nih.gov A detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification. nih.gov GC coupled with Mass Spectrometry (GC-MS) is particularly valuable as it provides structural information about the separated components, aiding in the identification of unknown impurities. researchgate.net

Table 4: Typical Gas Chromatography (GC) Method Parameters for Purity Analysis

| Parameter | Typical Condition | Purpose |

| Column | Rxi®-5Sil MS (30 m x 0.25 mm, 0.25 µm) | Separates volatile components of the sample. nih.gov |

| Carrier Gas | Helium | Transports the sample through the column. nih.gov |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. researchgate.net |

| Oven Program | Start at 100°C, ramp to 260°C | Separates compounds based on boiling point. nih.gov |

| Detector | Mass Spectrometer (MS) | Detects and identifies separated components. nih.gov |

| MS Source Temp. | 250 °C | Ionizes molecules for mass analysis. nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

No peer-reviewed data is available regarding the quantum chemical calculations for 4-(4-(Trifluoromethyl)phenyl)pentan-2-one. This includes:

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analyses and molecular dynamics simulations for this compound have not been documented in the available scientific literature.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. The modeling of reaction pathways for the synthesis of this compound allows for a deep understanding of the reaction mechanism, the identification of key intermediates, and the characterization of transition states that govern the reaction rate.

Transition State Theory (TST) serves as the foundational framework for these investigations. wikipedia.orgfiveable.mevedantu.com TST explains reaction rates by assuming a quasi-equilibrium between the reactants and a high-energy activated complex, known as the transition state. vedantu.comlibretexts.org This transition state represents the configuration of maximum potential energy along the reaction coordinate, the pathway of minimum energy connecting reactants to products. libretexts.org The rate of the reaction is determined by the concentration of this activated complex and the frequency at which it converts into the product. ox.ac.uk

A plausible synthetic route for this compound is the Friedel-Crafts acylation of trifluoromethylbenzene. wikipedia.orglibretexts.org Density Functional Theory (DFT) is a widely used computational method to model such reactions. researchgate.netnih.gov DFT calculations can map out the potential energy surface of the reaction, revealing the energy changes as reactants are converted to products. researchgate.net

For the Friedel-Crafts acylation, the computational model would typically involve the following steps:

Formation of the Acylium Ion: The reaction between an acyl halide (e.g., pentanoyl chloride) and a Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃) generates a highly electrophilic acylium ion. wikipedia.org

Electrophilic Attack: The trifluoromethyl-substituted benzene (B151609) ring acts as a nucleophile, attacking the acylium ion. This step leads to the formation of a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or sigma-complex. nih.gov

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon atom where the acyl group was attached, restoring the aromaticity of the ring and yielding the final ketone product. wikipedia.org

Below is a hypothetical data table summarizing the calculated energetic profile for a proposed reaction pathway for the synthesis of this compound.

| Reaction Step | Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| Initial | Reactants | Trifluoromethylbenzene + Pentanoyl Chloride + AlCl₃ | 0.0 |

| 1 | Transition State 1 (TS1) | Formation of the Acylium Ion Complex | +20.5 |

| - | Intermediate 1 | Acylium Ion-AlCl₄⁻ Complex | +5.2 |

| 2 | Transition State 2 (TS2) | Electrophilic Attack on Benzene Ring (Wheland Intermediate Formation) | +15.8 |

| - | Intermediate 2 | Wheland Intermediate (Sigma-Complex) | -8.3 |

| 3 | Transition State 3 (TS3) | Deprotonation and Aromaticity Restoration | +2.1 |

| Final | Products | This compound-AlCl₃ Complex | -25.7 |

Note: The values in this table are hypothetical and for illustrative purposes to show the typical output of a reaction pathway modeling study.

In Silico Design and Prediction of Novel Derivatives and their Properties (excluding biological)

In silico design leverages computational methods to create and evaluate novel molecules virtually before committing resources to their physical synthesis. nih.govmdpi.com For this compound, this approach allows for the rational design of derivatives with tailored physicochemical properties for various non-biological applications, such as in materials science or as chemical intermediates.

The process involves systematically modifying the parent structure and predicting the properties of the resulting analogs. Key physicochemical properties that can be reliably predicted include lipophilicity (logP), aqueous solubility, vapor pressure, and the dissociation constant (pKa). researchgate.net Quantitative Structure-Property Relationship (QSPR) models are often developed for this purpose. researchgate.net QSPR models establish a mathematical relationship between a molecule's structure, represented by calculated molecular descriptors, and a specific property of interest. nih.govnih.gov

The presence of the trifluoromethyl (-CF₃) group in the parent compound is a critical determinant of its properties. Fluorine-containing molecules often exhibit unique characteristics, but their properties can be challenging to predict with standard methods due to the limited availability of experimental data for training computational models. blackthorn.aichemrxiv.org However, recent advances using machine learning and specialized datasets for fluorinated compounds have improved the accuracy of these predictions. researchgate.net Molecular dynamics simulations have also been employed to understand and predict abnormal changes in properties like logP upon fluorination. researchgate.net

For designing derivatives of this compound, a computational chemist might explore modifications such as:

Altering the alkyl chain: Changing the length or branching of the pentanone side chain.

Modifying the phenyl ring: Introducing additional substituents (e.g., -Cl, -OCH₃, -NO₂) at different positions on the aromatic ring.

Replacing the trifluoromethyl group: Substituting the -CF₃ group with other electron-withdrawing or electron-donating groups to modulate electronic properties.

The following interactive table presents a set of hypothetical novel derivatives of this compound and their predicted physicochemical properties, demonstrating the utility of in silico design.

| Compound ID | Structural Modification from Parent Compound | Predicted logP | Predicted Aqueous Solubility (mg/L) | Rationale for Predicted Change |

|---|---|---|---|---|

| Parent | This compound | 3.50 | 150 | Baseline reference. The -CF₃ group increases lipophilicity. |

| DERIV-01 | Addition of a 2-chloro group on the phenyl ring | 4.21 | 65 | The addition of a halogen like chlorine generally increases lipophilicity (higher logP) and decreases water solubility. |

| DERIV-02 | Addition of a 3-methoxy group on the phenyl ring | 3.45 | 180 | The methoxy (B1213986) group slightly increases polarity, potentially leading to a minor decrease in logP and a slight increase in solubility. |

| DERIV-03 | Replacement of -CF₃ with a -CN (cyano) group | 2.65 | 450 | A cyano group is more polar than a trifluoromethyl group, which would significantly decrease lipophilicity and increase aqueous solubility. |

| DERIV-04 | Extension of the alkyl chain to hexan-2-one | 4.03 | 80 | Increasing the length of the nonpolar alkyl chain increases the overall lipophilicity of the molecule, thereby increasing logP and reducing water solubility. |

| DERIV-05 | Replacement of the ketone with a hydroxyl group | 3.15 | 320 | The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly increasing polarity and aqueous solubility while lowering logP. |

Note: The property values in this table are illustrative and based on general QSPR principles. Actual values would require specific calculations using validated models.

Applications of 4 4 Trifluoromethyl Phenyl Pentan 2 One in Synthetic Chemistry and Materials Science

Strategic Role as a Synthetic Intermediate for Complex Molecules

In organic synthesis, 4-(4-(trifluoromethyl)phenyl)pentan-2-one serves as a versatile building block for constructing more elaborate molecular architectures. Its utility is rooted in the reactivity of its ketone carbonyl group and the potential for functionalization of its aromatic ring and aliphatic chain. The presence of the trifluoromethylphenyl moiety is of particular interest in the synthesis of agrochemicals and pharmaceuticals, where this group is known to confer advantageous properties. smolecule.comnih.gov

Organic building blocks are foundational molecular units used to assemble more complex compounds. hilarispublisher.com this compound is a valuable precursor for a variety of advanced building blocks due to the chemical reactivity of its ketone group. lifechemicals.com This functional group can undergo a wide array of transformations to yield new molecules with distinct functionalities. For instance, reduction of the ketone yields a chiral secondary alcohol, while reactions with organometallic reagents can introduce new carbon-carbon bonds. These transformations convert the initial compound into new, more complex building blocks suitable for multi-step syntheses.

The table below illustrates several potential transformations of this compound to generate advanced synthetic building blocks.

| Transformation Reaction | Reagent Example | Resulting Functional Group | Class of New Building Block |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Chiral Alcohol |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | Chiral Tertiary Alcohol |

| Wittig Reaction | Methyltriphenylphosphonium bromide | Alkene | Substituted Alkene |

| Reductive Amination | Ammonia (NH₃), Sodium cyanoborohydride | Secondary Amine | Chiral Amine |

| Baeyer-Villiger Oxidation | Meta-chloroperoxybenzoic acid (mCPBA) | Ester | Chiral Ester |

This table is based on established chemical reactions for ketones.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry and materials science. The ketone functionality in this compound makes it a suitable starting material for the synthesis of various heterocyclic systems. For example, condensation reactions with hydrazine (B178648) derivatives can yield pyrazoles, while reactions with hydroxylamine (B1172632) can produce isoxazoles. The synthesis of trifluoromethyl-substituted heterocycles such as pyridines, azetidines, and triazoles from various building blocks has been widely reported. nih.govnih.govresearchgate.netmdpi.com

A notable parallel is the synthesis of the anti-inflammatory drug Celecoxib, where a related trifluoromethyl-containing dione (B5365651) is reacted with a hydrazine to form the central pyrazole (B372694) ring. premierindia.co.in This highlights the utility of the trifluoromethylphenyl ketone motif in constructing medicinally relevant heterocyclic cores. The compound can also be utilized in multi-component reactions to build complex heterocyclic scaffolds in a single step. nih.govresearchgate.netresearchgate.net

The following table outlines potential pathways for integrating this compound into the synthesis of various heterocycles.

| Co-reactant | Resulting Heterocycle | Reaction Type (Example) |

| Hydrazine (or substituted hydrazines) | Pyrazole | Paal-Knorr Synthesis |

| 1,2-Diamine | Dihydropyrazine | Condensation |

| Hydroxylamine | Isoxazole | Condensation |

| β-Ketoester and Ammonia | Pyridine | Hantzsch Pyridine Synthesis |

| Thiourea and an α-haloketone derivative | Thiazole | Hantzsch Thiazole Synthesis |

This table presents plausible synthetic routes based on standard heterocyclic chemistry principles.

Utilization in Asymmetric Synthesis

Asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. nih.gov this compound is a chiral molecule, and its enantiomerically pure forms can be valuable in stereoselective synthesis, either as a starting material or as a precursor to chiral controllers like auxiliaries and ligands.

A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com Chiral alcohols are frequently used as auxiliaries. wikipedia.org By reducing the ketone group of this compound, one can obtain the corresponding chiral alcohol, 4-(4-(trifluoromethyl)phenyl)pentan-2-ol. This alcohol, once resolved into its individual enantiomers, has the potential to be developed into a chiral auxiliary. Its structure, featuring a bulky trifluoromethylphenyl group, could provide the necessary steric hindrance to effectively control the facial selectivity of reactions on a connected prochiral substrate. nih.gov

| Potential Auxiliary from Target Compound | Established Chiral Auxiliary | Key Structural Similarity |

| (R)- or (S)-4-(4-(Trifluoromethyl)phenyl)pentan-2-ol | (R)- or (S)-trans-2-Phenyl-1-cyclohexanol | Chiral secondary alcohol with a bulky aromatic group adjacent to the stereocenter. |

| Ester of (R)- or (S)-4-(4-(Trifluoromethyl)phenyl)pentan-2-ol | 8-Phenylmenthol esters | Sterically demanding chiral alcohol ester used to direct reactions. |

This table compares the potential chiral auxiliary with established examples to highlight its design potential.

Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst capable of promoting enantioselective transformations. researchgate.netethernet.edu.et The trifluoromethylphenyl motif is a desirable component in modern ligand design because the electron-withdrawing nature of the CF3 group can modify the electronic properties of the metal center, influencing catalytic activity and selectivity. mdpi.com The chiral backbone of this compound can be chemically modified to create novel chiral ligands. For instance, reductive amination can convert the ketone into a chiral amine, which can then be transformed into phosphine-amine (P,N) or diamine (N,N) ligands. These types of ligands are highly effective in a range of asymmetric catalytic reactions, including hydrogenations and C-C bond-forming reactions. nih.govresearchgate.net

| Ligand Type | Potential Synthetic Route from Target Compound | Potential Application in Catalysis |

| Chiral Amine | Reductive amination of the ketone. | Organocatalysis, precursor for other ligands. |

| Chiral Diamine (N,N) | Conversion to amine, followed by coupling or further functionalization. | Asymmetric hydrogenation, transfer hydrogenation. |

| Chiral Phosphine-Amine (P,N) | Conversion to amine, followed by introduction of a phosphine (B1218219) group. | Asymmetric allylic alkylation, Heck reaction. |

| Chiral Alcohol | Reduction of the ketone. | Precursor for phosphinite or phosphite (B83602) ligands. |

This table outlines hypothetical ligand structures that could be synthesized from this compound.

Development of Functional Materials Precursors (e.g., Polymers, Optical Materials)

The introduction of fluorine atoms, particularly in the form of trifluoromethyl groups, into organic molecules can lead to materials with unique and valuable properties. These include high thermal stability, chemical resistance, low surface energy, and specific optical and dielectric properties. nih.govresearchgate.net this compound can serve as a precursor to monomers for the synthesis of such high-performance functional materials.

To be used in polymerization, the molecule must be modified to include a polymerizable group, such as a vinyl, acrylate (B77674), or styrenic moiety. rsc.orgnih.gov For example, the ketone can be reduced to an alcohol, which is then esterified with acryloyl chloride to produce a trifluoromethyl-containing acrylate monomer. nih.gov This monomer could then be polymerized, potentially via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to create well-defined fluorinated polymers. rsc.org Such polymers are candidates for applications ranging from hydrophobic coatings to advanced optical components and low-dielectric-constant materials for microelectronics. semanticscholar.org

| Property Conferred by CF₃ Group | Potential Functional Material | Example Application |

| Hydrophobicity / Lipophobicity | Fluorinated acrylic polymers | Water- and oil-repellent surface coatings. |

| Low Dielectric Constant | Fluorinated polyimides | Insulating layers in microelectronic devices. researchgate.net |

| High Thermal Stability | Fluorinated polyimides/polyethers | Components for high-temperature applications. |

| Optical Transparency / Low Refractive Index | Fluorinated polyacrylates | Optical fibers, anti-reflective coatings, waveguides. semanticscholar.org |

| Chemical Resistance | Fluorinated polymers | Linings for chemical reactors and storage tanks. |

This table summarizes the desirable properties imparted by the trifluoromethyl group and the potential applications of polymers derived from the title compound.

Derivatization for Analytical Probes (non-biological sensing)

While direct derivatization of this compound specifically for non-biological sensing applications is not extensively documented in dedicated studies, its chemical structure provides a versatile platform for the development of analytical probes. The ketone functional group is a key site for derivatization, most commonly through condensation reactions to form Schiff bases, which are a prominent class of compounds used in the design of chemosensors. nih.govnih.gov

The general strategy involves the reaction of the ketone with a primary amine that is part of a larger molecule, often a fluorophore. This reaction creates an imine (C=N) linkage, effectively coupling the trifluoromethylphenyl-containing moiety with a signal-generating unit. libretexts.org The resulting Schiff base can be designed to interact with specific analytes, leading to a detectable change in its photophysical properties, such as fluorescence. nih.govresearchgate.net

A plausible synthetic route for converting this compound into a fluorescent chemosensor involves a one-step acid-catalyzed condensation with an amino-functionalized fluorophore. For instance, reacting the ketone with a compound like 2-aminophenol (B121084) or an amino-substituted naphthaldehyde would yield a Schiff base ligand. nih.govnih.gov The imine nitrogen and, in the case of 2-aminophenol, the hydroxyl oxygen can act as a binding site for metal ions. rsc.org

The presence of the 4-(trifluoromethyl)phenyl group is anticipated to influence the electronic properties of the resulting probe. The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the acidity of nearby protons and modulate the electron density of the aromatic system. nih.govmdpi.com This can, in turn, affect the binding affinity of the sensor for a target analyte and influence the fluorescence quantum yield of the molecule. nih.gov

The general mechanism of sensing in such Schiff base derivatives often involves chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). nih.gov Upon binding of an analyte, such as a metal ion, the conformation of the Schiff base ligand can become more rigid, leading to an enhancement of fluorescence. Alternatively, the interaction with the analyte can disrupt a PET process that would otherwise quench the fluorescence of the fluorophore.

Based on the established principles of chemosensor design, derivatives of this compound could be developed for the detection of various non-biological analytes, particularly metal ions. The table below outlines the potential characteristics of such hypothetical analytical probes.

| Derivative Class | Potential Target Analyte | Proposed Sensing Mechanism | Expected Spectroscopic Change |

| Schiff base with 2-aminophenol | Metal ions (e.g., Al³⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" or enhancement |

| Schiff base with dansyl hydrazine | Carbonyl compounds | Formation of a highly fluorescent hydrazone | Significant increase in fluorescence intensity |

| Schiff base with amino-functionalized coumarin | pH changes | Intramolecular Charge Transfer (ICT) | Ratiometric shift in fluorescence emission |

Future Research Directions and Emerging Paradigms

Development of Innovative Catalytic Systems for Efficient Synthesis

The efficient synthesis of 4-(4-(trifluoromethyl)phenyl)pentan-2-one, particularly its chiral variants, is highly dependent on the catalyst employed. Future research is focused on developing novel catalytic systems that offer higher activity, selectivity, and sustainability compared to conventional methods.

One major thrust is in the field of asymmetric hydrogenation . The synthesis of optically pure β-aryl ketones can be achieved via the asymmetric hydrogenation of the corresponding α,β-unsaturated ketone precursors. acs.org Research is moving towards catalysts based on iridium, rhodium, and palladium, which have demonstrated high efficacy in related transformations. rsc.orgacs.org For instance, iridium complexes with phosphinooxazoline (PHOX)-based ligands have achieved excellent enantioselectivity in the hydrogenation of α,β-unsaturated ketones under mild conditions. researchgate.net The trifluoromethyl group presents a unique stereoelectronic challenge, making the development of specialized catalysts, such as novel iridium/f-amphol systems, a priority for achieving high yields and enantiomeric excess (ee). rsc.orgresearchgate.net

Organocatalysis represents another frontier, offering a metal-free alternative for asymmetric synthesis. rsc.org Chiral primary amines, phosphoric acids, and bifunctional catalysts like those derived from quinine (B1679958) can promote conjugate addition or Michael reactions to construct the carbon skeleton with high stereocontrol. mdpi.comuniroma1.itbohrium.com These catalysts are often more stable in the presence of air and moisture, simplifying reaction conditions. mdpi.com

Furthermore, palladium-catalyzed C–H activation and alkylation strategies are emerging as powerful, atom-economical methods. acs.orgchemrxiv.org These approaches avoid the need for pre-functionalized starting materials by directly coupling an arene with an alkylating agent, streamlining the synthesis of β-aryl ketones. acs.orgchemrxiv.org

| Catalytic Strategy | Catalyst Type | Key Advantages | Typical Substrates | Reported Performance (Analogous Systems) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium, Rhodium, or Palladium Complexes with Chiral Ligands | High atom economy, excellent enantioselectivity (>99% ee). acs.orgacs.org | α,β-Unsaturated Ketones | Up to 99% yield, up to 99% ee. rsc.org |

| Organocatalysis | Chiral Amines, Brønsted Acids, Thioureas | Metal-free, air/moisture tolerant, diverse activation modes. rsc.orgmdpi.com | Enones, Imines, Aldehydes | Good to excellent yields, high enantioselectivities (up to 94% ee). bohrium.com |

| C-H Alkylation | Palladium(II) with Dual Ligand Systems | High atom and step economy, avoids pre-functionalization. chemrxiv.org | Arenes and Alkenyl Alcohols | Moderate to high yields, excellent regioselectivity. chemrxiv.org |

Exploration of Flow Chemistry and Microreactor Technology for Scalability

To address the challenges of scalability, safety, and reproducibility, research is increasingly turning to continuous flow chemistry and microreactor technology. chimia.ch These systems offer superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents or intermediates safely. chimia.chrug.nl

For the synthesis of this compound, a multi-step flow process could be designed. zenodo.orgresearchgate.net For example, a Friedel-Crafts acylation or a Michael addition could be performed in a packed-bed reactor containing a heterogeneous catalyst, such as a metal-doped zeolite. researchgate.net The output stream could then be directly fed into a second reactor for a subsequent hydrogenation or purification step. This integration minimizes manual handling and reduces waste. zenodo.org

Microreactors, with their high surface-area-to-volume ratio, allow for rapid reaction optimization and can enable chemistries that are difficult to control in large batch vessels. chimia.chucl.ac.uk The production capacity can be easily scaled by numbering-up—running multiple reactors in parallel—ensuring a seamless transition from laboratory discovery to industrial production. anton-paar.com

| Parameter | Typical Range | Significance | Reference Reaction Type |

|---|---|---|---|